N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide
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Overview
Description
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide is a compound that has garnered interest due to its potential therapeutic applications. It is a derivative of piperazine, a chemical structure known for its wide range of biological and pharmaceutical activities .
Mechanism of Action
Target of Action
The primary target of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors (GPCRs) . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
this compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The interaction of this compound with alpha1-adrenergic receptors affects the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This interaction is associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound were studied using in silico docking and molecular dynamics simulations . The results identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action include the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This leads to changes in blood pressure and urinary function .
Biochemical Analysis
Biochemical Properties
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide has been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) that play a significant role in various neurological conditions . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Cellular Effects
In cellular contexts, this compound has been found to have neuroprotective potential . It has been shown to ameliorate alterations induced by aluminium chloride on behavioural and neurochemical indices in animal models . This includes improvements in short-term memory and anxiety levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with alpha1-adrenergic receptors . In silico docking and molecular dynamics simulations have shown that the compound can bind to these receptors, leading to their activation or blockade .
Temporal Effects in Laboratory Settings
It has been shown to have long-term effects on cellular function, as observed in in vitro studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At doses of 3 and 5 mg/kg for 6 weeks, the compound was found to have protective effects against aluminium-induced neurotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Used to treat hypertension by acting on alpha1-adrenergic receptors.
Uniqueness
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,3-dimethylbutanamide is unique due to its specific chemical structure, which provides a distinct binding affinity and pharmacokinetic profile compared to other similar compounds . This uniqueness makes it a promising candidate for further research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-19(2,3)15-18(23)20-9-14-27(24,25)22-12-10-21(11-13-22)16-7-5-6-8-17(16)26-4/h5-8H,9-15H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKICNZMEPBLRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.